3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Description
3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-fluorophenyl ring, while the carboxamide at the 2-position is N-methylated.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIHBOUSQHRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a notable member of the sulfamoyl-containing compounds, which have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H19FN2O3S3
- Molecular Weight : 494.6 g/mol
- CAS Number : 1105204-98-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with sulfamoyl groups exhibit inhibition of specific enzymes and receptors, potentially influencing metabolic pathways related to cancer and other diseases.
Efficacy in Cancer Models
Recent studies have highlighted the efficacy of similar sulfamoyl derivatives in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). For instance, fluorinated derivatives of 2-deoxy-D-glucose have shown significant cytotoxic effects against GBM cells by inhibiting hexokinase activity, a pathway also potentially influenced by sulfamoyl compounds .
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme/Receptor | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Hexokinase II | Competitive | TBD |
| Fluorinated 2-DG Derivatives | Hexokinase II | Non-competitive | <10 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfamoyl compounds. Modifications at the phenyl and thiophene rings can significantly alter binding affinities and biological activities. For example, the introduction of fluorine atoms has been shown to enhance metabolic stability and potency against target enzymes .
Study on Glycolytic Inhibition
A study focused on the inhibition of glycolysis by halogenated derivatives demonstrated that modifications at the C-2 position significantly improved the stability and uptake of compounds, allowing for effective treatment at lower doses . This finding suggests that similar modifications could enhance the biological activity of this compound.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds. Preliminary data indicate that sulfamoyl derivatives may exhibit favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. However, comprehensive toxicity assessments are necessary to establish safety profiles before clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and physicochemical properties of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide with analogous thiophene-carboxamide derivatives:
Structural and Electronic Differences
- Fluorine vs. Fluorine’s electronegativity may enhance binding to polar enzyme pockets .
- Methyl vs. Ethoxy : Ethoxy substituents (e.g., ) increase lipophilicity and metabolic stability but may reduce aqueous solubility.
- Carboxamide Variations : N-methylation (target compound) minimizes hydrogen-bonding capacity compared to bulkier aryl amides (e.g., ), possibly affecting target selectivity.
Physicochemical and Pharmacological Implications
- Lipophilicity : Chlorine and ethoxy substituents (e.g., ) increase logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life compared to chlorinated analogs .
- Crystal Packing : Fluorophenyl groups in chalcone derivatives (e.g., ) exhibit dihedral angles (7.14°–56.26°) that influence solid-state stability, a factor relevant to formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
